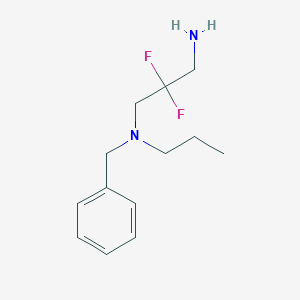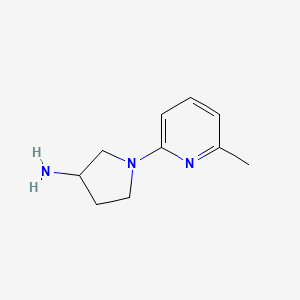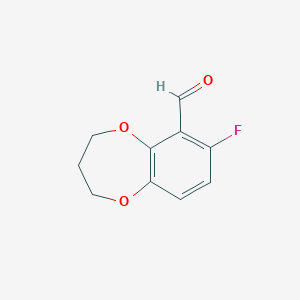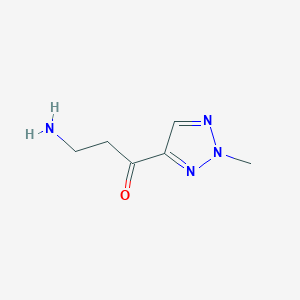
(3-Amino-2,2-difluoropropyl)(benzyl)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-2,2-difluoropropyl)(benzyl)propylamine is a chemical compound with the molecular formula C₁₃H₂₀F₂N₂ It is characterized by the presence of an amino group, two fluorine atoms, and a benzyl group attached to a propylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,2-difluoropropyl)(benzyl)propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, 2,2-difluoropropylamine, and appropriate reagents for amination.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the reaction may be conducted in an organic solvent like dichloromethane or ethanol, with a catalyst such as palladium on carbon.
Purification: After the reaction, the product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-2,2-difluoropropyl)(benzyl)propylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiol-substituted derivatives.
Applications De Recherche Scientifique
(3-Amino-2,2-difluoropropyl)(benzyl)propylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Amino-2,2-difluoropropyl)(benzyl)propylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Amino-2,2-difluoropropyl)(phenyl)propylamine: Similar structure but with a phenyl group instead of a benzyl group.
(3-Amino-2,2-difluoropropyl)(methyl)propylamine: Similar structure but with a methyl group instead of a benzyl group.
(3-Amino-2,2-difluoropropyl)(ethyl)propylamine: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
(3-Amino-2,2-difluoropropyl)(benzyl)propylamine is unique due to the presence of both fluorine atoms and a benzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H20F2N2 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
N'-benzyl-2,2-difluoro-N'-propylpropane-1,3-diamine |
InChI |
InChI=1S/C13H20F2N2/c1-2-8-17(11-13(14,15)10-16)9-12-6-4-3-5-7-12/h3-7H,2,8-11,16H2,1H3 |
Clé InChI |
CQCVEBNHZAVCGX-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC1=CC=CC=C1)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)






![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate](/img/structure/B13167749.png)


![5-methyl-1-[2-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13167763.png)
![1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one](/img/structure/B13167770.png)
